Cas no 4439-55-8 (Furan-2-ylmethyl-phenethyl-amine)

Furan-2-ylmethyl-phenethyl-amine is a synthetic amine derivative featuring a furan ring and a phenethylamine backbone. This compound is of interest in organic and medicinal chemistry due to its structural hybridity, combining aromatic and heterocyclic motifs. Its furan moiety may confer unique electronic properties, while the phenethylamine scaffold is known for its relevance in bioactive molecule design. Potential applications include its use as an intermediate in the synthesis of pharmacologically active compounds or as a ligand in coordination chemistry. The compound's distinct structure offers opportunities for further functionalization, making it a versatile building block in research and development contexts.
Furan-2-ylmethyl-phenethyl-amine structure
4439-55-8 structure
Product Name:Furan-2-ylmethyl-phenethyl-amine
CAS No:4439-55-8
MF:C13H15NO
MW:201.264303445816
MDL:MFCD01469634
CID:1071701
PubChem ID:1615809
Update Time:2025-06-08

Furan-2-ylmethyl-phenethyl-amine Chemical and Physical Properties

Names and Identifiers

    • N-(Furan-2-ylmethyl)-2-phenylethanamine
    • Furan-2-ylmethyl-phenethyl-amine
    • (2-furylmethyl)(2-phenylethyl)amine
    • 2-(N-Phenethylaminomethyl)-furan
    • AC1LURT0
    • BBL013847
    • CTK4I8158
    • furan-2-ylmethylphenethylamine
    • Furfuryl-phenaethyl-amin
    • furfuryl-phenethyl-amine
    • N-furfuryl-N-(2-phenylethyl)amine
    • N-phenethyl furfurylamine
    • ST064904
    • VS-04020
    • N-(2-Phenylethyl)-2-furanmethanamine ; (Furan-2-ylmethyl)(2-phenylethyl)amine ; [(Furan-2-yl)methyl](2-phenylethyl)amine ; N-phenethyl-Furfurylamine
    • N-(2-FURYLMETHYL)-N-PHENETHYLAMINE
    • SR-01000310517
    • (furan-2-ylmethyl)(2-phenylethyl)amine
    • CS-0269942
    • NCGC00323327-01
    • AKOS000141090
    • SR-01000310517-1
    • N-(2-furylmethyl)-2-phenyl-ethanamine
    • DTXSID50364609
    • EN300-33277
    • Z90500835
    • n-(Furan-2-ylmethyl)-2-phenylethan-1-amine
    • AB00089972-01
    • STK193452
    • Cambridge id 5575572
    • 4439-55-8
    • [(furan-2-yl)methyl](2-phenylethyl)amine
    • AB00089972-04
    • N-(2-furylmethyl)-2-phenylethanamine
    • AG-690/12620233
    • MDL: MFCD01469634
    • Inchi: 1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2
    • InChI Key: PAZJDKKSVLFGPT-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CNCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.11545
  • Monoisotopic Mass: 201.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 25.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 303.8±22.0 °C at 760 mmHg
  • Flash Point: 137.6±22.3 °C
  • PSA: 25.17
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Furan-2-ylmethyl-phenethyl-amine Security Information

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Furan-2-ylmethyl-phenethyl-amine Related Literature

Additional information on Furan-2-ylmethyl-phenethyl-amine

Chemical Profile of Furan-2-ylmethyl-phenethyl-amine (CAS No. 4439-55-8)

Furan-2-ylmethyl-phenethyl-amine, identified by its Chemical Abstracts Service (CAS) number 4439-55-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a fused heterocyclic furan ring connected to a phenethylamine backbone, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for drug discovery and synthetic chemistry applications.

The furan moiety, characterized by a five-membered oxygen-containing ring, contributes to the compound's overall reactivity and electronic properties. This feature is particularly relevant in medicinal chemistry, where furan derivatives are known for their role in various pharmacological pathways. The presence of a methyl group at the 2-position of the furan ring further modulates the molecule's physicochemical properties, influencing solubility, lipophilicity, and metabolic stability—key factors in drug development.

Complementing the furan core is the phenethylamine structure, a well-documented motif in neuroscience and pharmacology. Phenethylamines are broadly recognized for their involvement in the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. The integration of these two structural elements in Furan-2-ylmethyl-phenethyl-amine suggests potential applications in the exploration of central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled more precise predictions of biological activity for complex molecules like Furan-2-ylmethyl-phenethyl-amine. Molecular docking studies have been instrumental in identifying potential binding interactions with target proteins, such as monoamine transporters and receptor subtypes. These studies indicate that modifications at the furan and phenethylamine moieties could enhance binding affinity and selectivity, paving the way for novel therapeutic agents.

In parallel, synthetic methodologies have evolved to streamline the preparation of intricate molecules like this one. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have facilitated efficient construction of the furan ring system, while asymmetric synthesis approaches allow for the introduction of specific stereochemical configurations. Such advancements not only improve yield but also enable greater structural diversity for medicinal chemists to explore.

The pharmacological profile of Furan-2-ylmethyl-phenethyl-amine is further illuminated by preclinical studies examining its interaction with biological systems. Initial findings suggest that this compound exhibits moderate affinity for certain serotonin receptors, which may translate into anxiolytic or antidepressant-like effects. Additionally, its structural resemblance to known psychoactive substances underscores the importance of thorough toxicological assessment to ensure safety profiles align with therapeutic goals.

From an industrial perspective, the synthesis and scale-up production of Furan-2-ylmethyl-phenethyl-amine present both challenges and opportunities. Optimizing synthetic routes for cost-effectiveness and scalability is crucial for translating laboratory discoveries into viable pharmaceutical candidates. Collaborative efforts between academic researchers and industrial chemists are essential to bridge this gap, leveraging expertise in process chemistry and manufacturing technologies.

The broader significance of this compound lies in its contribution to the expanding library of pharmacophores available for drug discovery. As research continues to uncover new therapeutic targets and mechanisms, molecules like Furan-2-ylmethyl-phenethyl-amine serve as versatile building blocks for generating novel analogs with enhanced efficacy and reduced side effects. The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and biological evaluation—will be pivotal in realizing this potential.

In conclusion,Furan-2-ylmethyl-phenethyl-amine (CAS No. 4439-55-8) represents a compelling example of how structural innovation can drive pharmaceutical progress. Its unique combination of a furan heterocycle with a phenethylamine scaffold offers fertile ground for exploration across multiple therapeutic domains. As scientific understanding deepens and methodologies advance, compounds such as this will continue to play a critical role in shaping future treatments for human health challenges.

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